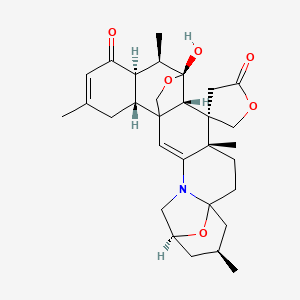

Zoanthenamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

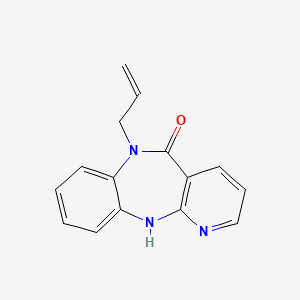

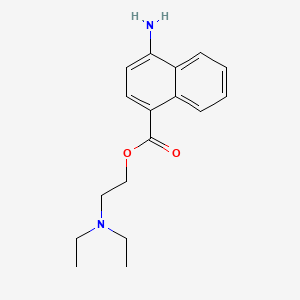

Zoanthenamine is a bioactive marine alkaloid belonging to the zoanthamine family. These compounds are primarily isolated from marine zoantharians, particularly from the genus Zoanthus. This compound features a unique chemical architecture with fused cycles culminating in an unusual azepane ring. This compound, along with other zoanthamine-type alkaloids, has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of zoanthenamine involves complex organic reactions. One common method includes the isolation of the compound from marine zoantharians. The aqueous-methanolic fraction is purified by reversed-phase high-performance liquid chromatography using an isocratic method with acetonitrile, water, and acetic acid as the mobile phase . The structures of isolated compounds are elucidated using comprehensive analyses of infrared spectroscopy, mass spectrometry, nuclear magnetic resonance, and ultraviolet spectroscopic data .

Industrial Production Methods

Industrial production of this compound is not well-documented due to the complexity of its synthesis and the reliance on natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future.

化学反応の分析

Types of Reactions

Zoanthenamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The equilibrium between lactone and iminium forms is a notable reaction observed in several zoanthamine natural products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.

Major Products Formed

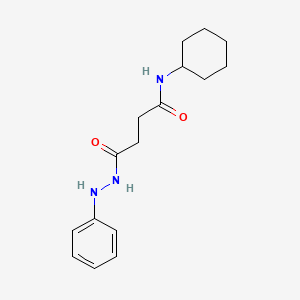

The major products formed from the reactions of this compound include various derivatives such as 3β,14α-dihydroxy-28-deoxythis compound, 7α-hydroxy-28-deoxythis compound, and 3α-hydroxythis compound . These derivatives exhibit unique biological activities and potential therapeutic applications.

科学的研究の応用

Zoanthenamine and its derivatives have been extensively studied for their pharmacological and biological activities. Some of the notable applications include:

Anti-inflammatory Activity: This compound exhibits significant anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Anti-cancer Activity: Certain derivatives of this compound have shown anti-metastatic activity, indicating their potential use in cancer therapy.

Neuroprotective Effects: This compound has been studied for its neuroprotective effects, particularly in modulating reactive oxygen species and nitric oxide generation in neuronal processes.

Anti-Atopic Dermatitis Activity: Epi-oxyzoanthamine, a derivative of this compound, has demonstrated potential in treating atopic dermatitis by inhibiting cytokine expression and reducing inflammation.

作用機序

The mechanism of action of zoanthenamine involves its interaction with various molecular targets and pathways. For instance, epi-oxyzoanthamine inhibits the expression of cytokines in tumor necrosis factor-alpha and interferon-gamma-stimulated human keratinocyte cells. It also reduces the phosphorylation of mitogen-activated protein kinase and the nuclear factor-kappa B signaling pathway . Additionally, this compound derivatives modulate reactive oxygen species and nitric oxide levels, contributing to their neuroprotective and anti-inflammatory effects .

類似化合物との比較

Zoanthenamine is part of a broader family of zoanthamine alkaloids, which includes compounds such as norzoanthamine, oxyzoanthamine, norzoanthaminone, cyclozoanthamine, epinorzoanthamine, zoanthaminone, and zoaramine . These compounds share a similar chemical architecture but differ in their specific functional groups and biological activities. For example, norzoanthamine has shown potential in treating osteoporosis, while oxyzoanthamine exhibits anti-inflammatory properties . The unique azepane ring structure and diverse biological activities of this compound distinguish it from other similar compounds.

特性

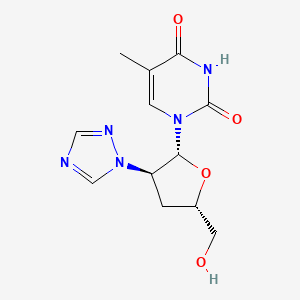

CAS番号 |

97877-69-5 |

|---|---|

分子式 |

C30H39NO6 |

分子量 |

509.6 g/mol |

IUPAC名 |

(6S,8S,13S,14R,15S,16R,17R,18R,23R)-16-hydroxy-8,13,17,21-tetramethylspiro[25,26-dioxa-4-azaheptacyclo[14.7.2.16,10.01,15.03,13.04,10.018,23]hexacosa-2,20-diene-14,4'-oxolane]-2',19-dione |

InChI |

InChI=1S/C30H39NO6/c1-16-8-20-24(21(32)9-16)18(3)30(34)25-27(20,14-36-30)11-22-26(4,28(25)12-23(33)35-15-28)5-6-29-10-17(2)7-19(37-29)13-31(22)29/h9,11,17-20,24-25,34H,5-8,10,12-15H2,1-4H3/t17-,18+,19-,20+,24-,25-,26+,27?,28+,29?,30+/m0/s1 |

InChIキー |

ACDRDEOVULSAPQ-NUMHYOOVSA-N |

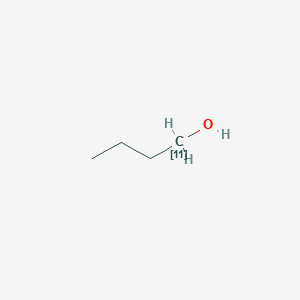

異性体SMILES |

C[C@H]1C[C@H]2CN3C4=CC56CO[C@@]([C@@H]5[C@@]7([C@@]4(CCC3(C1)O2)C)CC(=O)OC7)([C@@H]([C@H]8[C@H]6CC(=CC8=O)C)C)O |

正規SMILES |

CC1CC2CN3C4=CC56COC(C5C7(C4(CCC3(C1)O2)C)CC(=O)OC7)(C(C8C6CC(=CC8=O)C)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)